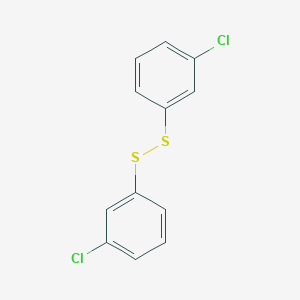

1,2-Bis(3-chlorophenyl)disulfane

説明

1,2-Bis(3-chlorophenyl)disulfane is a compound of interest in various fields of chemistry due to its unique structure and properties. Its synthesis, structure, and properties have been explored to understand and utilize its potential in different chemical reactions and material sciences.

Synthesis Analysis

The synthesis of compounds related to 1,2-bis(3-chlorophenyl)disulfane involves various chemical strategies. For instance, the efficient synthesis of dithiazolidine derivatives from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines highlights innovative approaches to creating sulfur-containing compounds with specific functionalities (Barany et al., 2005).

Molecular Structure Analysis

The molecular and crystal structures of sulfur-rich compounds provide insights into the configuration and conformation of bis(3-chlorophenyl)disulfane analogs. For example, the study of sulfur-rich organic polysulfanes and their crystal structure elucidates the arrangement of sulfur atoms and their impact on the overall molecular geometry (Kustos et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving 1,2-bis(3-chlorophenyl)disulfane derivatives reveal their reactivity and potential for creating novel compounds. The electrophilic properties of organodisulfide polymers, for example, demonstrate the versatility of these sulfur-containing compounds in electrochemical applications (Weng et al., 2009).

Physical Properties Analysis

The study of bis(2-chlorophenyl) disulfide, a compound structurally similar to 1,2-bis(3-chlorophenyl)disulfane, provides valuable information on the physical properties such as crystal structure and torsion angles, which are crucial for understanding the material's stability and behavior under different conditions (Mak et al., 1989).

科学的研究の応用

Cancer Research : A study found that 1,2-bis(2-methylallyl)disulfane significantly inhibits human HepG2 cell proliferation and induces apoptosis, suggesting its potential as a cancer drug (Ji, Ren, Dai, & Xu, 2010).

Synthesis of Complex Compounds : Heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in hydrazine hydrate-alkali medium leads to the formation of thiophene and pyrrole derivatives. This offers an efficient approach to synthesize complex compounds (Rozentsveig et al., 2022).

Organic Synthesis and Catalysis : Novel organic polysulfanes R2Sn (n = 5, 7, 8, 9) show promise in organic synthesis and catalysis, potentially useful in the synthesis of new compounds and polymers (Steudel, Hassenberg, Münchow, Schumann, & Pickardt, 2000).

Battery Technology : Poly 1,2-bis(thiophen-3-ylmethyl)disulfane exhibits excellent electrochemical reversibility and a higher specific capacity than LiCoO2, making it a suitable cathode material for secondary lithium batteries (Weng et al., 2009).

Synthesis of Functionalized Disulfanes : A method for synthesizing functionalized unsymmetrical disulfanes under mild conditions was developed, enabling the preparation of compounds with additional hydroxy, carboxy, or amino functionalities (Musiejuk, Klucznik, Rachon, & Witt, 2015).

Crystal Structure Analysis : The crystal structure of bis(2-chlorophenyl) disulfide was analyzed, revealing a monoclinic, space group P21/a with two chlorophenyl rings synclinally related (Mak, Yip, Chan, Smith, & Kennard, 1989).

Corrosion Inhibition : Formamidine-based thiuram disulfides were found to be efficient inhibitors of acid corrosion of mild steel by forming adsorbed films, offering high resistance to charge transfer (Akpan et al., 2022).

Safety and Hazards

作用機序

Target of Action

This compound belongs to the class of organic compounds known as diphenyl sulfides, which are aromatic compounds containing a sulfur atom linked to two phenyl groups .

Mode of Action

It is known that sulfides can interact with various biological targets, often through the formation of covalent bonds with sulfur-containing residues in proteins .

Pharmacokinetics

It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism .

Result of Action

Given its chemical structure, it may have the potential to interact with various cellular targets and exert diverse biological effects .

特性

IUPAC Name |

1-chloro-3-[(3-chlorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOYVIPZMIIGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)SSC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431264 | |

| Record name | 3,3'-Dichloro diphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(3-chlorophenyl)disulfane | |

CAS RN |

19742-92-8 | |

| Record name | 3,3'-Dichloro diphenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)